6-Methylisoquinoline-5-carboxylic acid

Regioselectivity Synthetic Intermediates Structure-Activity Relationship (SAR)

6-Methylisoquinoline-5-carboxylic acid (CAS 1824316-33-7) provides a regiospecific 5-carboxyl/6-methyl substitution pattern that cannot be replicated by isomers. This distinct geometry enables efficient 1-chloro derivatization—a cost-effective route to advanced intermediates for Rho-kinase inhibitor programs. Procure at 95% purity for reproducible SAR studies, focused library synthesis, and pre-formulation pH-dependent solubility profiling.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 1824316-33-7
Cat. No. B2900687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisoquinoline-5-carboxylic acid
CAS1824316-33-7
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NC=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyOFMFQCKAVYMADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisoquinoline-5-carboxylic acid (CAS 1824316-33-7) Technical and Procurement Baseline


6-Methylisoquinoline-5-carboxylic acid (CAS 1824316-33-7) is a heterocyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a member of the isoquinoline family, characterized by a benzene ring fused to a pyridine ring, and it features a methyl group at the 6-position and a carboxylic acid group at the 5-position . This compound is commercially available with a standard purity of 95% and is utilized as a versatile small molecule scaffold and synthetic intermediate in pharmaceutical and chemical research .

Why In-Class Isoquinoline Carboxylic Acids Are Not Interchangeable with 6-Methylisoquinoline-5-carboxylic acid


Generic substitution within the class of methylisoquinoline carboxylic acids is scientifically and practically unsound. Regioisomers, such as 1-methylisoquinoline-5-carboxylic acid (CAS 802894-09-3) or 6-methylisoquinoline-1-carboxylic acid, possess the same molecular formula but exhibit fundamentally different spatial arrangements of functional groups . This positional isomerism drastically alters electronic distribution, pKa values, and steric accessibility, which are critical determinants of binding affinity in biological targets and reactivity in downstream synthetic transformations . For instance, the specific 5-carboxyl/6-methyl pattern on the isoquinoline core dictates the compound's utility as a precursor for 1-chloro derivatives and other 5-substituted scaffolds, a synthetic pathway not directly translatable to its 1-carboxylic acid or 4-carboxylic acid isomers . Furthermore, differences in synthetic accessibility and commercial availability lead to significant variations in procurement cost and lead time, making direct substitution a high-risk decision for both research continuity and budget management .

Quantitative Differentiation Guide for 6-Methylisoquinoline-5-carboxylic acid Procurement and Use


Positional Isomerism: Unique 5-Carboxyl/6-Methyl Substitution Pattern

The compound's 5-carboxylic acid group in conjunction with a 6-methyl group creates a unique steric and electronic environment that is not replicable by its positional isomers. For example, 1-Methylisoquinoline-5-carboxylic acid (CAS 802894-09-3) places the methyl group adjacent to the nitrogen heteroatom, which significantly alters the basicity and nucleophilicity of the ring system compared to the 6-methyl substitution . While both compounds share the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol, their distinct substitution patterns lead to different chemical behaviors, particularly in reactions involving electrophilic aromatic substitution or metal-catalyzed cross-couplings at the 1-position .

Regioselectivity Synthetic Intermediates Structure-Activity Relationship (SAR)

Proven Synthetic Utility as a Key Intermediate for Chlorinated Derivatives

6-Methylisoquinoline-5-carboxylic acid is a direct and documented precursor for the synthesis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0) . This transformation, typically achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), is a standard route in medicinal chemistry to introduce a chlorine atom at the 1-position, creating a handle for further functionalization via nucleophilic substitution (e.g., with amines or thiols) . This synthetic pathway is not directly accessible from positional isomers like 6-methylisoquinoline-1-carboxylic acid or 6-methylisoquinoline-3-carboxylic acid, as the reactivity of the 1-position is influenced by the adjacent carboxyl group .

Medicinal Chemistry Building Blocks Halogenation

Commercial Availability and Comparative Procurement Economics

The compound is commercially available with a quantifiable price point, allowing for direct cost-benefit analysis against alternative scaffolds. As of 2019, pricing for 6-Methylisoquinoline-5-carboxylic acid (95% purity) was listed at €1,112.00 for 50 mg and €3,090.00 for 500 mg . In contrast, its derivative, 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0), was priced at approximately €2,527.90 for 100 mg in 2025 . This data indicates that procuring the non-chlorinated parent compound is a more cost-effective entry point for building larger, diverse compound libraries, especially when chlorination can be performed in-house.

Procurement Budget Inventory Management

Physicochemical Profile and Predicted pKa for Formulation Considerations

The predicted acid dissociation constant (pKa) for 6-Methylisoquinoline-5-carboxylic acid provides a quantitative basis for understanding its ionization state under physiological or experimental conditions. While experimental pKa data for this specific compound is not widely published, the pKa of its 1-methyl isomer (1-Methylisoquinoline-5-carboxylic acid) is predicted to be 1.33 ± 0.10, indicating strong acidity characteristic of a carboxylic acid adjacent to an aromatic nitrogen heteroatom . By inference, the 6-methyl compound is expected to exhibit a similar pKa range, which is critical for predicting solubility, membrane permeability, and protein-binding characteristics in biological assays .

Physicochemical Properties Formulation pKa

Optimal Research and Procurement Applications for 6-Methylisoquinoline-5-carboxylic acid


Diversification of Compound Libraries in Kinase and GPCR Drug Discovery

Based on the unique substitution pattern of a 5-carboxyl group with a 6-methyl substituent, this compound serves as an ideal core scaffold for generating focused libraries targeting kinases or GPCRs. Its structure is a key intermediate in the synthesis of 6-substituted isoquinoline derivatives, a class of compounds known for their Rho-kinase inhibitory activity, as highlighted in patents from Sanofi [1]. The ability to further functionalize the 1-position via chlorination provides a direct route to exploring structure-activity relationships (SAR) in this therapeutically relevant chemical space .

Cost-Effective Synthesis of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid and Advanced Intermediates

Procurement of 6-Methylisoquinoline-5-carboxylic acid, which is commercially available at a quantifiable cost, offers a more economical route to its 1-chloro derivative compared to direct purchase of the latter [1]. This approach is financially advantageous for medicinal chemistry groups that require multiple grams of the chloro intermediate or wish to introduce other nucleophiles at the 1-position using standard laboratory procedures (e.g., reaction with thionyl chloride) .

Physicochemical Profiling and Pre-formulation Development

The compound's strongly acidic character (inferred pKa ~1.33) makes it a suitable candidate for pre-formulation studies where pH-dependent solubility and stability are critical parameters [1]. Its ionization profile at physiological pH is directly relevant to the development of salt forms or prodrugs, and its distinct electronic properties differentiate it from isomers with different methyl group placement, which can subtly alter pKa and, consequently, aqueous solubility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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